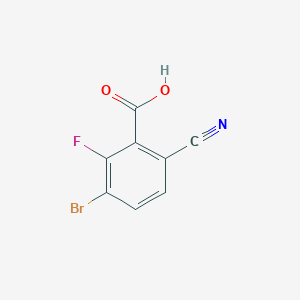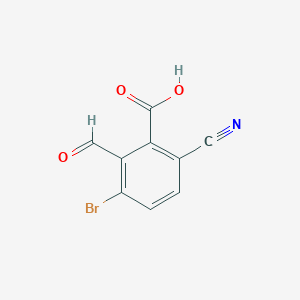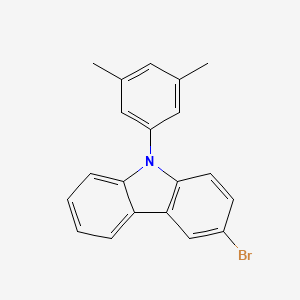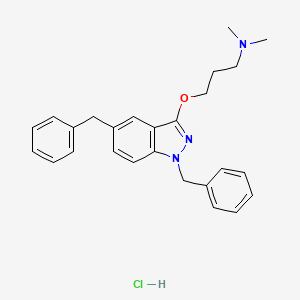
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride
Vue d'ensemble
Description
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride, otherwise known as DB-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. DB-HCl is a derivative of indazole and is commonly used as an inhibitor of various enzymes and proteins. It is also used as a tool to study the mechanism of action of various compounds and to study the biochemical and physiological effects of those compounds.
Applications De Recherche Scientifique
Metabolism Studies
- Metabolic Pathways : Compounds related to the one you're interested in have been studied for their metabolism in human liver microsomes, particularly focusing on synthetic cannabinoids. The research highlights the metabolic transformations these compounds undergo, such as N-dealkylation and hydroxylation, which are critical for understanding their pharmacokinetics and potential effects on the body (Li, Liu, Li, & Hua, 2018).
Synthetic Methodologies
- Chemical Synthesis : Studies have explored the synthesis of structurally diverse libraries through reactions like alkylation and ring closure, starting from related ketonic Mannich bases. This work contributes to the development of novel chemical entities with potential applications in drug discovery and material science (Roman, 2013).
Mécanisme D'action
Target of Action
5-BenzylBenzydamineHydrochloride, also known as 3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues and is used for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .
Mode of Action
Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), 5-BenzylBenzydamineHydrochloride demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It is a weak inhibitor of the synthesis of prostaglandins but has several properties which may contribute to its anti-inflammatory activity . These properties include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . Inhibition of the oxidative burst of neutrophils occurs under some conditions .
Biochemical Pathways
It is known that the compound can indirectly reduce inflammation through technological innovation and industrial structure adjustment . It also restrains the environmental spillover effect of foreign direct investment (FDI), in this way exacerbating PM2.5 pollution .
Pharmacokinetics
5-BenzylBenzydamineHydrochloride is characterized as a drug of relatively low systemic clearance but high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours . It is a weak base unlike the aspirin-like drugs which are acids or metabolized to acids .
Result of Action
The molecular and cellular effects of 5-BenzylBenzydamineHydrochloride’s action primarily involve pain relief and anti-inflammatory treatment. When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .
Analyse Biochimique
Cellular Effects
The effects of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. Additionally, this compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may lead to toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can lead to changes in cellular energy production and utilization, impacting overall cellular function. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its use in biochemical and pharmaceutical applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications .
Propriétés
IUPAC Name |
3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHILUQKQKYJDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


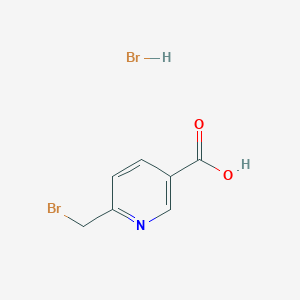


![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)


amine](/img/structure/B1449445.png)
